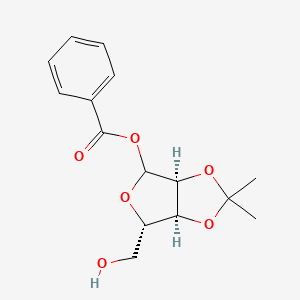
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol . It is a derivative of L-ribofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside typically involves the protection of the hydroxyl groups of L-ribofuranose followed by benzoylation. The process begins with the formation of the isopropylidene acetal by reacting L-ribofuranose with acetone in the presence of an acid catalyst. This step protects the 2,3-hydroxyl groups. Subsequently, the protected ribofuranose is treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, while the isopropylidene group provides stability and protection to the ribofuranose moiety. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl β-D-ribofuranoside: Similar in structure but with a benzyl group instead of a benzoyl group.
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: Similar in structure but with a methyl group instead of a benzoyl group.
Ribonucleosides: Compounds like ribostamycin, butirosin B, neomycin, and paromomycin contain an O-β-D-ribofuranoside ring in their structure.
Uniqueness
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is unique due to its combination of a benzoyl group and an isopropylidene-protected ribofuranose. This combination provides both stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
Propiedades
Fórmula molecular |
C15H18O6 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
[(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14?/m0/s1 |
Clave InChI |
ZQRVXCGCJZAEED-RRLUTRQMSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


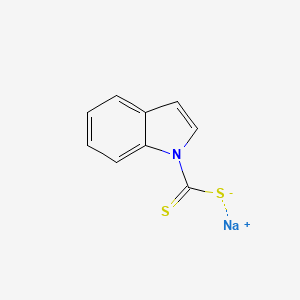

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
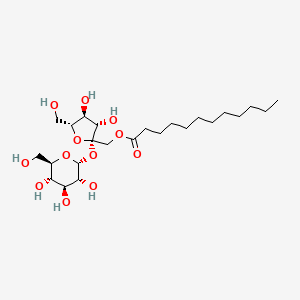
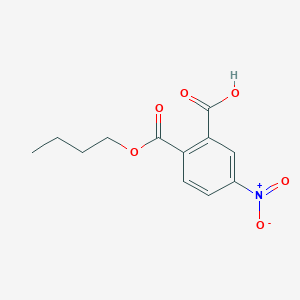
![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)
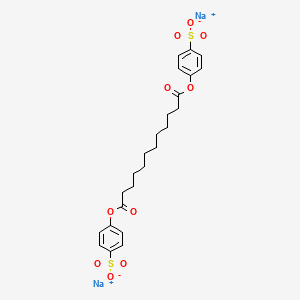
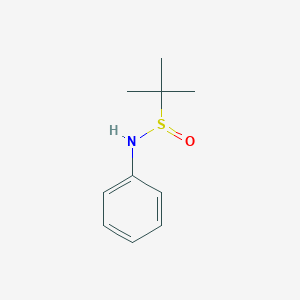
![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)


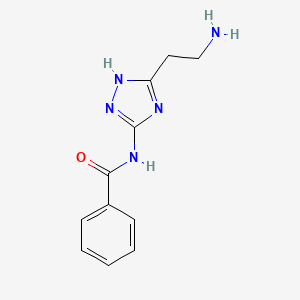
![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
